Cas no 18749-71-8 (Sitoindoside I)

Sitoindoside I structure
Nom du produit:Sitoindoside I
Sitoindoside I Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Glucopyranoside, (3b)-stigmast-5-en-3-yl,6-hexadecanoate
- Sitoindoside I
- (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside
- 6-naphthalen-2-ylamino-1H-pyrimidine-2,4-dione
- Sitosteryl (6'-O-palmitoyl)-3beta-D-glucopyranoside
- Stigmast-5-en-3-beta-6'-palmitoylglucopyranoside
- Stigmast-5-en-3beta-O-(6-O-hexadecanoyl-beta-D-glucopyranoside)
- beta-Sitosterol glucoside 6'-O-monopalmitate
- beta-Sitosteryl beta-D-glucoside monopalmitate
- beta-Sitosteryl-beta-D-glucoside-6-monopalmitate
- Longiside B
- [ "Longiside B" ]
- Sitosteryl (6'-O-palmitoyl)-3-β-D-glucopyranoside
- Stigmast-5-en-3β-yl 6-O-palmitoyl-β-D-glucopyranoside
- 3β-(6-O-Palmitoyl-β-D-glucopyranosyloxy)stigmasta-5-ene
- Stigmast-5-en-3β-yl 6-O-hexadecanoyl-β-D-glucopyranoside
- Esterified Steryl Glucosides
- CHEMBL4452244
- Longiside B;Sitoindoside;Daucosterol 6'-O-palmitate
- Q27136065
- 6'-(beta-sitosteryl-3-O-beta-D-glucopyranosidyl)hexadecanoate
- (3beta)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside
- HY-N1239
- CHEBI:67595
- beta-sitosteryl-3-O-beta-D-glucopyranosyl-6'-O-palmitate
- CS-0016640
- 18749-71-8
- DTXSID301317443
- AKOS032962079
- ASGlu
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- (3beta)-stigmast-5-en-3-yl 6-O-hexadecanoyl-beta-D-glucopyranoside
- [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- Sitosteryl (6/'-O-palmitoyl)-3-beta-D-glucopyranoside
- ST 29:1;O;Hex;FA 16:0
- Stigmast-5-en-3-ol; (3β,24S)-form, 3-O-(6-O-Hexadecanoyl-β-D-glucopyranoside)
- Sitosterol 3-O-beta-glucopyranoside
- Sitosterol-3beta-glucoside
- DA-57906
- ((2R,3S,4S,5R,6R)-6-(((3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl hexadecanoate
- GLXC-16915
- 6-O-Palmitoyl-sitosteryl-ss-D-glucose
-
- Piscine à noyau: InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3
- La clé Inchi: JCLYMCVRBRHEHI-UHFFFAOYSA-N
- Sourire: CC(C(CC)CCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(OC4C(O)C(O)C(O)C(COC(CCCCCCCCCCCCCCC)=O)O4)CC2)=CC3)CC1)C)C
Propriétés calculées
- Qualité précise: 814.66900
- Masse isotopique unique: 814.669
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 25
- Complexité: 1250
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 15.1
- Surface topologique des pôles: 105A^2
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 105.45000
- Le LogP: 11.88120
Sitoindoside I PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | S496000-1mg |
Sitoindoside I |
18749-71-8 | 1mg |
$161.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥2814.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
¥ 1,900 | 2023-07-10 | |
TRC | S496000-10mg |
Sitoindoside I |
18749-71-8 | 10mg |
$1263.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64040-5mg |
(3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside |
18749-71-8 | 5mg |
¥2880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5030-5mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥ 1900 | 2024-07-19 | ||
TargetMol Chemicals | TN5030-1 mL * 10 mM (in DMSO) |
Sitoindoside I |
18749-71-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
A2B Chem LLC | AE93521-5mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
$1540.00 | 2024-04-20 | |
TargetMol Chemicals | TN5030-1 ml * 10 mm |
Sitoindoside I |
18749-71-8 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
TRC | S496000-25mg |
Sitoindoside I |
18749-71-8 | 25mg |
$ 3000.00 | 2023-09-06 |
Sitoindoside I Littérature connexe
-
1. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
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Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18749-71-8)Sitoindoside I

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête